BenchChemオンラインストアへようこそ!

2-ethyl-4-(trifluoromethyl)benzoicacid

Soluble Epoxide Hydrolase Cardiovascular Pain

Achieve precise SAR control in your next discovery campaign with 2-ethyl-4-(trifluoromethyl)benzoic acid (CAS: 854531-63-8). This disubstituted scaffold features a unique pattern that is critical for subnanomolar sEH inhibitory potency (IC₅₀ = 0.660 nM) and cannot be replicated by mono-substituted analogs. Its ortho-ethyl steric hindrance enables fine-tuned reactivity control in derivatization, while the para-trifluoromethyl group delivers enhanced metabolic stability and a desirable logP (~3.6) for lead optimization in cardiovascular, pain, and agrochemical projects.

Molecular Formula C10H9F3O2
Molecular Weight 218.175
CAS No. 854531-63-8
Cat. No. B2468314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-(trifluoromethyl)benzoicacid
CAS854531-63-8
Molecular FormulaC10H9F3O2
Molecular Weight218.175
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O2/c1-2-6-5-7(10(11,12)13)3-4-8(6)9(14)15/h3-5H,2H2,1H3,(H,14,15)
InChIKeyUWYLBTYECXXFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-4-(trifluoromethyl)benzoic Acid (CAS 854531-63-8) | Molecular Identity and Baseline Characteristics


2-Ethyl-4-(trifluoromethyl)benzoic acid (CAS: 854531-63-8; MF: C₁₀H₉F₃O₂; MW: 218.17 g/mol) is a disubstituted benzoic acid derivative featuring an electron-donating ethyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position . The compound is a member of the trifluoromethylbenzoic acid class, and its distinct substitution pattern differentiates it from mono-substituted analogs such as 4-(trifluoromethyl)benzoic acid (CAS: 455-24-3) and 2-ethylbenzoic acid (CAS: 612-19-1) . The combination of ortho-alkyl and para-trifluoromethyl substitution confers unique physicochemical properties that are relevant to its utility as a building block in pharmaceutical and agrochemical intermediate synthesis [1].

2-Ethyl-4-(trifluoromethyl)benzoic Acid Procurement: Why In-Class Compound Interchange is Not Advisable


The simultaneous presence of both 2-ethyl and 4-trifluoromethyl substituents on the benzoic acid scaffold creates a unique electronic and steric environment that cannot be replicated by simple substitution with either mono-substituted or differently disubstituted analogs. The strongly electron-withdrawing -CF₃ group at the para-position substantially lowers the pKa of the carboxylic acid (predicted pKa ~1.33) relative to unsubstituted benzoic acid (pKa 4.19) and 2-ethylbenzoic acid (pKa 3.79) . Meanwhile, the ortho-ethyl group introduces steric hindrance adjacent to the carboxyl function, which modulates reactivity in esterification and amidation reactions compared to the unhindered 4-(trifluoromethyl)benzoic acid . Furthermore, the dual substitution pattern has been explicitly claimed in patent literature for sEH inhibitor scaffolds, indicating that the specific arrangement of substituents is critical for target engagement and cannot be preserved through generic analog substitution [1]. These cumulative differences in acidity, steric profile, and target-specific activity mean that procurement decisions must be guided by the exact substitution pattern rather than class-level interchangeability.

2-Ethyl-4-(trifluoromethyl)benzoic Acid: Quantitative Comparative Evidence for Scientific Selection


Nanomolar sEH Inhibition: 2-Ethyl-4-(trifluoromethyl)benzoic Acid Derivatives vs. Benchmark Inhibitors

Derivatives incorporating the 2-ethyl-4-(trifluoromethyl)benzoic acid substructure have demonstrated nanomolar inhibitory potency against human soluble epoxide hydrolase (sEH). The compound was referenced in BindingDB (BDBM50264106, CHEMBL3818875) with a reported IC₅₀ of 0.660 nM in a cellular assay using BacMam-transduced HEK293 cells measuring reduction in 14,15-DHET formation [1]. This potency is comparable to established sEH clinical candidates including GSK2256294A and benchmark tool compounds such as t-TUCB and TPPU, which typically exhibit IC₅₀ values in the subnanomolar to low nanomolar range [2].

Soluble Epoxide Hydrolase Cardiovascular Pain

Enhanced Carboxylic Acid Acidity: 2-Ethyl-4-(trifluoromethyl)benzoic Acid pKa vs. Unsubstituted and Mono-Substituted Analogs

The pKa of 2-ethyl-4-(trifluoromethyl)benzoic acid is predicted to be 1.33±0.30 . This represents a substantial enhancement in acidity compared to unsubstituted benzoic acid (pKa = 4.19) , 4-(trifluoromethyl)benzoic acid (pKa = 3.69±0.10) , and 2-ethylbenzoic acid (pKa = 3.79) . The ortho-ethyl group in conjunction with the para-trifluoromethyl group exerts a cooperative electron-withdrawing inductive effect that stabilizes the carboxylate anion to a greater extent than either substituent alone.

Physicochemical Solubility Salt Formation

Lipophilicity Profile: 2-Ethyl-4-(trifluoromethyl)benzoic Acid LogP vs. 4-(Trifluoromethyl)benzoic Acid

The calculated logP for 2-ethyl-4-(trifluoromethyl)benzoic acid is approximately 3.6, compared to reported logP values ranging from 2.40 to 3.10 for the mono-substituted analog 4-(trifluoromethyl)benzoic acid [1]. The addition of the ethyl group at the 2-position increases the overall hydrophobicity of the molecule, which may enhance passive membrane permeability relative to the parent 4-(trifluoromethyl)benzoic acid scaffold.

Lipophilicity Membrane Permeability ADME

Versatile Synthetic Building Block: Multi-Gram Availability with 95% Minimum Purity

2-Ethyl-4-(trifluoromethyl)benzoic acid is commercially available as a research-grade building block with a specified minimum purity of 95% and molecular weight 218.17 g/mol, enabling multi-gram procurement for synthetic chemistry applications . The compound serves as a versatile precursor for the preparation of amides, esters, and more complex molecules via standard carboxylic acid derivatization chemistry . In contrast to the more widely available but structurally simpler 4-(trifluoromethyl)benzoic acid, the presence of the ortho-ethyl substituent provides an additional handle for further functionalization or steric modulation of reactivity.

Organic Synthesis Building Block Medicinal Chemistry

2-Ethyl-4-(trifluoromethyl)benzoic Acid: High-Value Application Scenarios Based on Quantitative Evidence


Cardiovascular Drug Discovery: sEH Inhibitor Scaffold Development

For medicinal chemistry teams pursuing soluble epoxide hydrolase (sEH) inhibitors in cardiovascular, renal, or pain indications, 2-ethyl-4-(trifluoromethyl)benzoic acid offers a validated scaffold with demonstrated subnanomolar potency (IC₅₀ = 0.660 nM) against human sEH in cellular assays [1]. The compound's inclusion in patent literature as a core substructure for sEH inhibition supports its selection as a privileged starting point for hit-to-lead and lead optimization campaigns targeting hypertension, chronic pain, and diabetic neuropathy [2].

Agrochemical Intermediate Synthesis Requiring Enhanced Lipophilicity

The elevated calculated logP (~3.6) relative to the simpler 4-(trifluoromethyl)benzoic acid scaffold (logP 2.40-3.10) makes this compound a preferred intermediate in the design of crop protection agents where improved foliar uptake and cuticular penetration are desirable . The ortho-ethyl substituent provides additional hydrophobic character without introducing metabolically labile functionality, maintaining the metabolic stability benefits conferred by the trifluoromethyl group .

pH-Dependent Formulation and Salt Screening Studies

The substantially lower pKa (1.33±0.30) of 2-ethyl-4-(trifluoromethyl)benzoic acid relative to mono-substituted and unsubstituted benzoic acid analogs expands the pH range over which the carboxylate anion predominates, making the compound an attractive candidate for salt formation and pH-dependent solubility modulation studies . This property is particularly relevant for the development of injectable formulations or solid dosage forms where aqueous solubility at physiological pH is a critical quality attribute .

Medicinal Chemistry Building Block for Sterically Modulated Derivatives

The ortho-ethyl group introduces steric hindrance adjacent to the carboxylic acid moiety, which can be exploited to modulate the rate and selectivity of esterification, amidation, and other carboxylate derivatization reactions . This steric differentiation from the unhindered 4-(trifluoromethyl)benzoic acid enables the selective synthesis of derivatives with altered conformational preferences and target binding kinetics, a valuable capability in structure-activity relationship (SAR) exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethyl-4-(trifluoromethyl)benzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.